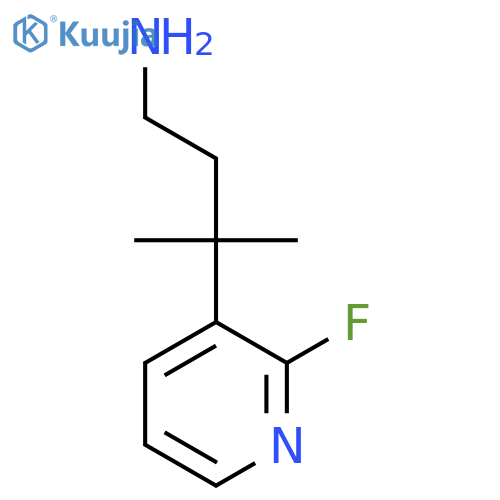Cas no 2228791-49-7 (3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine)

2228791-49-7 structure
商品名:3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
- EN300-1823507
- 2228791-49-7
-
- インチ: 1S/C10H15FN2/c1-10(2,5-6-12)8-4-3-7-13-9(8)11/h3-4,7H,5-6,12H2,1-2H3
- InChIKey: GYONASXUEJEMBT-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CN=1)C(C)(C)CCN
計算された属性
- せいみつぶんしりょう: 182.12192665g/mol
- どういたいしつりょう: 182.12192665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38.9Ų
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1823507-0.5g |
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |
2228791-49-7 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1823507-1.0g |
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |
2228791-49-7 | 1g |
$1500.0 | 2023-06-03 | ||
| Enamine | EN300-1823507-0.1g |
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |
2228791-49-7 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1823507-5g |
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |
2228791-49-7 | 5g |
$4349.0 | 2023-09-19 | ||
| Enamine | EN300-1823507-10g |
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |
2228791-49-7 | 10g |
$6450.0 | 2023-09-19 | ||
| Enamine | EN300-1823507-1g |
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |
2228791-49-7 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1823507-0.25g |
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |
2228791-49-7 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1823507-2.5g |
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |
2228791-49-7 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1823507-10.0g |
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |
2228791-49-7 | 10g |
$6450.0 | 2023-06-03 | ||
| Enamine | EN300-1823507-0.05g |
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine |
2228791-49-7 | 0.05g |
$1261.0 | 2023-09-19 |
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
2228791-49-7 (3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine) 関連製品
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
